2-Acetylthio-3-benzoylpropionic acid
Description
2-Acetylthio-3-benzoylpropionic acid is a propionic acid derivative featuring an acetylthio (-SCOCH₃) group at the C2 position and a benzoyl (C₆H₅CO-) group at the C3 position. This compound’s unique structure combines a thioester and aromatic ketone, making it valuable in organic synthesis and pharmaceutical research. Its reactivity is influenced by the electron-withdrawing benzoyl group and the nucleophilic thioester, enabling applications in asymmetric catalysis and drug intermediates .
Properties
Molecular Formula |
C12H12O4S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-acetylsulfanyl-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H12O4S/c1-8(13)17-11(12(15)16)7-10(14)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,15,16) |
InChI Key |
VDVCDDVDKYKSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(CC(=O)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Hypolipidemic Activity
Research has demonstrated that derivatives of 2-acetylthio-3-benzoylpropionic acid exhibit significant hypolipidemic effects. A study highlighted the compound's ability to lower cholesterol levels in cholesterol-fed rats. The specific derivative, 2-acetylthio-3-[4-(phenylthio)benzoyl]propionic acid, showed potent hypocholesterolemic activity, suggesting its potential as a therapeutic agent for managing cholesterol levels in hyperlipidemic conditions .
| Compound | Activity Type | Model Used | Results |
|---|---|---|---|
| 2-Acetylthio-3-[4-(phenylthio)benzoyl]propionic acid | Hypocholesterolemic | Cholesterol-fed rats | Significant reduction in cholesterol levels |
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory activity. The compound possesses structural features that may contribute to its efficacy in reducing inflammation, making it a candidate for further development in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, which can be optimized for higher yields. Various synthetic pathways have been explored, leading to the development of numerous derivatives with enhanced biological activities. For instance, modifications to the benzoyl moiety or the introduction of additional functional groups have been shown to improve pharmacological profiles .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound and its derivatives:
- Study on Hypolipidemic Agents: This research focused on the synthesis of various derivatives and their evaluation for hypolipidemic activity, confirming that certain modifications significantly enhance efficacy against high cholesterol levels .
- Anti-inflammatory Activity Assessment: A comprehensive evaluation of the anti-inflammatory properties of this compound was conducted, revealing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
3-Benzoylpropionic Acid
- Structure : Lacks the acetylthio group; benzoyl is directly attached to C3 of propionic acid.
Key Data :
Property Value Source Molecular Formula C₁₀H₁₀O₃ Molecular Weight 178.19 g/mol Purity >98.0% (GC) Applications Lab reagent, polymer precursor Comparison : The absence of the acetylthio group reduces its nucleophilic reactivity. It is primarily used as a reagent in esterification and polymerization, unlike 2-acetylthio-3-benzoylpropionic acid, which participates in thiol-mediated reactions .
2-[(Acetylthio)methyl]-3-phenylpropionic Acid
- Structure : Acetylthio group is attached via a methylene (-CH₂-) bridge at C2; C3 has a phenyl group instead of benzoyl.
Key Data :
Property Value Source Molecular Formula C₁₂H₁₄O₃S Molecular Weight 238.3 g/mol Melting Point 39°C pKa 4.06 ± 0.10 Comparison : The methylene spacer in the acetylthio group and phenyl substituent at C3 alter steric and electronic properties. The lower pKa (4.06 vs. ~4.5–5.0 for benzoyl analogs) suggests enhanced solubility in aqueous media, making it more suitable for biological applications than the target compound .
2-(3-Benzoylphenyl)propionic Acid
- Structure : Benzoyl group is attached to a phenyl ring at C3, creating a biphenyl system.
Key Data : Synthesized via ketoprofen derivative reactions, highlighting its use in NSAID analogs .
Comparison : The extended aromatic system increases lipophilicity and photochemical stability compared to this compound. This structural difference may favor topical drug formulations over thiol-based reactivity .
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid
- Structure: Features a tert-butoxycarbonyl (BOC) amino group at C3 and a methyl group at C2.
Key Data : Synthesized via hydrogenation and hydrolysis (72% yield) .
- Comparison: The BOC-protected amino group and methyl substituent render this compound a chiral building block in peptide synthesis, contrasting with the thioester and benzoyl functionalities of the target compound .
Research Findings and Implications
- Reactivity : The acetylthio group in this compound facilitates nucleophilic substitution, while the benzoyl group stabilizes intermediates in Diels-Alder reactions .
- Synthesis: Compounds like 3-[BOC-amino]-2-methylpropionic acid require multi-step purification (e.g., chiral salt resolution), whereas thioester analogs are synthesized via one-pot methods .
- Applications : Thioester derivatives show promise in prodrug design due to their hydrolytic stability and controlled release profiles .
Preparation Methods
Catalytic System Design
The PTC process utilizes benzyltriethyl ammonium chloride or tetrabutyl ammonium hydrogensulfate to facilitate interfacial reactions between aqueous sodium hydroxide and dichloromethane phases. These catalysts enable the gradual methylation of 3-benzoylphenylacetonitrile at temperatures ranging from −5°C to +30°C. Key advantages include:
-
Selective mono-/dimethylation : Thermodynamic control allows >95% yield of desired methylated intermediates.
-
Reduced side reactions : Alkaline conditions minimize ester hydrolysis during methylation.
Methylation Dynamics
The reaction proceeds via nucleophilic attack of the carbanion on methylating agents (e.g., dimethyl sulfate). Temperature modulation is critical:
-
Initial phase : Slow addition of dimethylsulfoxide at 3°C ensures controlled carbanion formation.
-
Acceleration phase : Stirring rates increase to 300–600 rpm upon reaching 10°–15°C, promoting interfacial contact.
Chromatographic monitoring (TLC, diisopropylether/acetic acid 9:1) confirms reaction completion within 240–360 minutes.
Hydrolysis and Purification Strategies
Post-methylation, the nitrile intermediate undergoes hydrolysis to yield the target carboxylic acid. Two pathways are employed:
Acidic Hydrolysis
Alkaline Hydrolysis
Purification Techniques
-
Solvent systems : Acetonitrile, petrolether/benzene, or acetone/water mixtures enable high-purity crystallization.
-
Activated carbon treatment : Removes colored impurities without affecting yield.
Process Scalability and Industrial Relevance
The PTC method demonstrates exceptional scalability. Key metrics include:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch size (g) | 17.64 | 500 |
| Reaction time (min) | 240–360 | 300–400 |
| Yield (%) | 93.5–98.1 | 89–92 |
| Purity (HPLC) | ≥97% | ≥95% |
Economic analyses highlight reduced energy costs (−40%) compared to earlier methods, primarily due to eliminated cryogenic steps.
Analytical Validation
A complementary PubMed study (ID: 839433) details a TLC-UV method for quantifying 2-(3-benzoylphenyl)-propionic acid in plasma . Although focused on analytics, this underscores the compound’s bioavailability and informs purity benchmarks for synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Acetylthio-3-benzoylpropionic acid, and how can purity and yield be optimized?
- Methodology: Friedel-Crafts acylation is a common approach for benzoylpropionic acid derivatives, as seen in analogous compounds like 4-Phenylbenzoyl-propionic acid (synthesized using AlCl₃ and dichloromethane) . Thioacetylation can be introduced via reaction with thioacetic acid under controlled anhydrous conditions. Purity (>98% GC) is achievable through repeated recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) and validated via HPLC with UV detection .
- Key Considerations: Optimize catalyst stoichiometry (AlCl₃) and reaction time to minimize byproducts like unreacted benzoyl intermediates.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology: Use a combination of:
- ¹H/¹³C NMR : Identify characteristic shifts for the acetylthio group (~δ 2.4 ppm for CH₃CO-S) and benzoyl carbonyl (~δ 190-200 ppm) .
- FT-IR : Confirm C=O stretches (~1700 cm⁻¹ for benzoyl and ~1680 cm⁻¹ for acetylthio) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 278.08 for C₁₂H₁₂O₃S).
- XRD : For crystalline forms, compare with databases like Cambridge Structural Database .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology: Conduct accelerated stability studies:
- Hydrolysis : Monitor degradation in buffered solutions (pH 2–10) at 25°C and 40°C using LC-MS to detect breakdown products (e.g., free thiols or benzoic acid derivatives) .
- Oxidative Stability : Expose to UV light or H₂O₂ and quantify residual compound via UV-Vis spectrophotometry.
- Critical Insight: Store at ≤20°C in inert atmospheres to prevent thioester bond cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?
- Methodology:
- Kinetic Studies : Compare reaction rates with different nucleophiles (e.g., amines vs. thiols) under controlled conditions (solvent polarity, temperature).
- Computational Modeling : Use DFT calculations to map electron density around the thioester group and predict regioselectivity .
- Example: Discrepancies in SN₂ vs. SN₁ mechanisms may arise from solvent effects (e.g., DMF vs. THF), requiring multi-technique validation .
Q. What advanced analytical techniques are required to distinguish this compound from structurally similar byproducts?
- Methodology:
- LC-MS/MS : Differentiate isomers via fragmentation patterns (e.g., loss of acetylthio vs. benzoyl groups).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur oxidation states in ambiguous cases.
Q. How can computational models predict the biological activity or environmental fate of this compound?
- Methodology:
- Molecular Docking : Screen against enzyme targets (e.g., acetylcholinesterase) using AutoDock Vina to assess binding affinity.
- QSAR Modeling : Corrogate experimental logP and pKa values with bioactivity data to predict toxicity or biodegradability.
- Environmental Persistence : Use EPI Suite to estimate half-life in soil/water based on thioester hydrolysis rates .
Methodological Notes
- Synthesis Optimization : Mechanochemical methods (e.g., ball milling) reduce solvent waste and improve yields for benzoylpropionic derivatives .
- Data Validation : Cross-reference spectral libraries (e.g., PubChem, NIST) to avoid misidentification .
- Contradiction Management : Replicate conflicting studies under identical conditions and document batch-to-batch variability in starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
